molecular formula C10H13ClN2O2 B1521763 3-(3-Amino-propyl)-3H-benzooxazol-2-one hydrochloride CAS No. 1185296-13-2

3-(3-Amino-propyl)-3H-benzooxazol-2-one hydrochloride

Cat. No.: B1521763
CAS No.: 1185296-13-2
M. Wt: 228.67 g/mol
InChI Key: VCZAETKJWKHRCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Background and Historical Context

The development of this compound emerges from a rich historical foundation in benzoxazolone chemistry that dates back to the mid-20th century. The fundamental benzoxazolone structure was first systematically explored in 1946 when Cornforth reported the synthesis of 2(3H)-benzoxazolone through the reaction of ortho-aminophenol with phosgene. This pioneering work established the foundational methodology for benzoxazolone synthesis and opened pathways for subsequent structural modifications that would define the field for decades to come.

The historical progression of benzoxazolone chemistry reveals a systematic evolution from simple ring formation to complex substitution patterns. Early synthetic approaches utilized readily available precursors such as 2-aminophenol derivatives, with researchers like Srikanth developing alternative methodologies using urea as a cyclizing agent under reflux conditions. These foundational studies demonstrated the inherent reactivity of the benzoxazolone system, particularly the enolizable character of the amide moiety that enables diverse chemical transformations at the nitrogen position.

The specific development of aminoalkyl-substituted benzoxazolones represents a more recent advancement in the field, driven by the recognition that introducing basic nitrogen functionality can significantly alter both the physicochemical properties and biological activities of these heterocyclic systems. The 3-aminopropyl substitution pattern emerged as particularly attractive due to its optimal chain length for maintaining conformational flexibility while providing sufficient separation between the heterocyclic core and the terminal amino group. This structural feature has proven essential for modulating solubility characteristics and enabling the formation of stable hydrochloride salts.

Contemporary research has established that the hydrochloride salt formation of 3-(3-Amino-propyl)-3H-benzooxazol-2-one represents a strategic advancement in heterocyclic chemistry. The salt formation process involves protonation of the terminal amino group, resulting in enhanced water solubility without compromising the inherent reactivity of the benzoxazolone core. This development has facilitated broader applications in chemical research and has enabled more precise control over reaction conditions in synthetic procedures.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends far beyond its individual structural characteristics, representing a paradigmatic example of how strategic functionalization can enhance the utility of privileged scaffolds. The compound exemplifies the concept of privileged structures in medicinal chemistry, which are defined as substructures that demonstrate exceptional capacity for binding to multiple biological targets while maintaining favorable pharmacological properties. The benzoxazolone core, when combined with the aminopropyl substituent, creates a molecular architecture that balances rigidity with functional diversity.

Research investigations have demonstrated that the unique structural features of this compound enable diverse chemical transformations that are not readily accessible with simpler benzoxazolone derivatives. The presence of both the lactam functionality in the benzoxazolone ring and the primary amine in the side chain creates multiple reactive sites that can be exploited for further synthetic elaboration. This dual functionality has proven particularly valuable in the development of combinatorial chemistry approaches, where the compound serves as a versatile building block for library synthesis.

The molecular architecture of this compound incorporates several key structural elements that contribute to its research significance. The benzoxazolone core provides a rigid, planar framework that can engage in π-π stacking interactions and hydrogen bonding through the lactam carbonyl group. The aminopropyl side chain introduces conformational flexibility and additional hydrogen bonding capability, while the hydrochloride salt formation ensures consistent handling properties and enhanced solubility in aqueous media.

Structural Feature Research Significance Chemical Properties
Benzoxazolone Core Privileged scaffold for drug design Aromatic stability, lactam reactivity
Aminopropyl Chain Conformational flexibility Basic nitrogen, hydrogen bonding
Hydrochloride Salt Enhanced solubility Improved handling, crystallization
Molecular Weight: 228.67 g/mol Optimal size for biological activity Drug-like molecular weight range

Modern heterocyclic chemistry research has increasingly focused on the development of compounds that can serve multiple synthetic roles while maintaining accessible synthetic pathways. This compound fulfills these criteria through its straightforward synthesis from readily available precursors and its capacity for diverse chemical modifications. The compound has proven particularly valuable in the development of new synthetic methodologies, serving as both a substrate for reaction optimization and a model compound for mechanistic studies.

Benzoxazolone Scaffold in Chemical Research

The benzoxazolone scaffold represents one of the most extensively studied heterocyclic frameworks in contemporary chemical research, with this compound serving as a prime example of how strategic functionalization can enhance the utility of this privileged structure. The fundamental benzoxazolone system consists of a benzene ring fused to an oxazolone moiety, creating a rigid, planar structure that exhibits unique electronic properties and reactivity patterns. This heterocyclic framework has been recognized as a bioisosteric replacement for phenolic and catecholic moieties, offering improved metabolic stability while maintaining essential binding interactions.

The significance of the benzoxazolone scaffold in chemical research stems from its exceptional versatility in synthetic transformations. The heterocyclic system undergoes tautomerization between keto and enol forms, which enables diverse chemical modifications at the nitrogen position. This tautomeric behavior is particularly pronounced in this compound, where the aminopropyl substituent can influence the equilibrium through intramolecular interactions and hydrogen bonding patterns.

Research investigations have established that benzoxazolone derivatives exhibit remarkable capacity for participating in various synthetic reactions, including electrophilic aromatic substitution, nucleophilic addition, and cyclization reactions. The specific substitution pattern in this compound introduces additional synthetic possibilities through the terminal amino group, which can undergo acylation, alkylation, and condensation reactions while preserving the integrity of the benzoxazolone core.

Reaction Type Benzoxazolone Position Typical Reagents Research Applications
Friedel-Crafts Acylation Position 6 Aluminum chloride, acyl chlorides Pharmaceutical intermediates
Mannich Reaction Position 3 Formaldehyde, secondary amines Bioactive compound synthesis
Nucleophilic Substitution Side chain amino group Alkyl halides, acyl chlorides Structure-activity relationship studies
Oxidation Reactions Various positions Hydrogen peroxide, permanganate Metabolite synthesis

The benzoxazolone scaffold has demonstrated exceptional utility in the development of compounds with diverse biological activities. Studies have shown that modifications to the benzoxazolone core can significantly influence antimicrobial, anticancer, and enzyme inhibitory properties. The specific case of this compound illustrates how the introduction of basic nitrogen functionality can modulate these biological activities while providing additional sites for chemical modification.

Contemporary research has increasingly focused on the development of benzoxazolone derivatives that incorporate multiple functional groups to enhance their synthetic utility and biological activity profiles. The aminopropyl substitution in this compound represents a strategic approach to this goal, providing both synthetic versatility and the potential for enhanced biological interactions through the basic nitrogen functionality. This design strategy has proven particularly valuable in the development of enzyme inhibitors and receptor modulators, where the benzoxazolone core provides the primary binding interaction while the aminopropyl chain contributes to selectivity and potency.

Classification within Nitrogen-Containing Heterocycles

The classification of this compound within the broader category of nitrogen-containing heterocycles reveals its unique position at the intersection of multiple structural classes and functional categories. This compound belongs to the benzoxazolone family, which represents a subset of bicyclic heterocycles containing both nitrogen and oxygen atoms within the ring system. The presence of an additional nitrogen atom in the aminopropyl side chain further expands its classification to include compounds with multiple nitrogen centers, each contributing distinct chemical and biological properties.

From a structural perspective, this compound can be classified as a substituted benzoxazolone derivative, specifically falling under the category of N-alkylated benzoxazolones. This classification is significant because N-alkylated benzoxazolones often exhibit enhanced biological activity compared to their unsubstituted counterparts, owing to improved lipophilicity and the ability to form additional intermolecular interactions through the alkyl substituent.

The compound also belongs to the broader class of heterocyclic carboxamides, as the benzoxazolone core contains a cyclic amide functionality. This classification connects it to a vast array of bioactive compounds that derive their activity from the unique electronic properties of the amide bond within a constrained ring system. The cyclic amide structure in benzoxazolones exhibits reduced basicity compared to acyclic amides, which can influence both chemical reactivity and biological interactions.

Classification Category Structural Basis Chemical Significance Biological Relevance
Benzoxazolone Derivatives Fused benzene-oxazolone ring Privileged scaffold properties Broad spectrum biological activity
N-Alkylated Heterocycles Aminopropyl substituent at N3 Enhanced lipophilicity Improved membrane permeability
Heterocyclic Carboxamides Cyclic amide functionality Reduced basicity, enhanced stability Enzyme binding capability
Multiple Nitrogen Systems Two nitrogen atoms in structure Diverse hydrogen bonding patterns Enhanced target selectivity
Hydrochloride Salts Protonated amino group Improved solubility and handling Enhanced bioavailability potential

Within the taxonomy of nitrogen heterocycles, this compound represents a sophisticated example of how multiple nitrogen-containing functionalities can be incorporated into a single molecular framework. The compound contains both a pyridine-type nitrogen within the oxazolone ring and an aliphatic primary amine in the side chain, each contributing distinct chemical properties. This dual nitrogen functionality enables the compound to participate in a broader range of chemical reactions and biological interactions than would be possible with either functionality alone.

The classification of this compound within medicinal chemistry frameworks reveals its potential as a versatile pharmacological tool. Benzoxazolone derivatives have been extensively studied for their capacity to serve as bioisosteres for various functional groups, particularly phenolic and catecholic moieties that are common in natural products and pharmaceutical agents. The aminopropyl substitution further enhances this bioisosteric potential by providing a basic center that can engage in ionic interactions with biological targets.

Recent advances in heterocyclic chemistry have emphasized the importance of compounds that can bridge multiple structural classes while maintaining synthetic accessibility. This compound exemplifies this trend, combining the established pharmaceutical relevance of benzoxazolone scaffolds with the synthetic versatility provided by the aminoalkyl functionality. This classification positions the compound as a valuable tool for exploring structure-activity relationships and developing new therapeutic agents based on the benzoxazolone framework.

Properties

IUPAC Name

3-(3-aminopropyl)-1,3-benzoxazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c11-6-3-7-12-8-4-1-2-5-9(8)14-10(12)13;/h1-2,4-5H,3,6-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZAETKJWKHRCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy for Benzoxazolone Derivatives

Benzoxazolones like 3-(3-Amino-propyl)-3H-benzooxazol-2-one are typically synthesized via cyclization of o-aminophenol derivatives or through the transformation of nitroarenes. The pharmacophore benzoxazolone is accessible by:

  • Cyclocarbonylation of o-aminophenols with phosgene or phosgene equivalents (traditional method).
  • Mild one-pot sequences involving trichloroacetylation and cyclization from N-alkyl-N-arylhydroxylamines derived from nitroarenes, which are more air-stable and accessible intermediates.

Preparation from Nitroarenes via N-Alkyl-N-arylhydroxylamines (Mild Method)

A recent mild and regioselective method involves:

  • Partial reduction of nitroarenes to arylhydroxylamines.
  • Selective N-alkylation to form N-alkyl-N-arylhydroxylamines.
  • Treatment with trichloroacetyl chloride and triethylamine, leading to a three-step sequence in one pot:

    • O-trichloroacetylation,
    • NC ortho trichloroacetoxy shift,
    • Cyclization to the benzoxazolone ring.

This method is advantageous due to its mild conditions, tolerance of sensitive groups (esters, amides, cyano, C=C bonds), and good yields at ambient temperature. It is economical and broadly applicable for synthesizing 3-alkylbenzoxazolones, which can be adapted for the 3-(3-amino-propyl) substituent.

Preparation of the 3-Amino-Propyl Side Chain and Hydrochloride Salt Formation

The amino-propyl side chain is typically introduced via alkylation or by reduction of precursor lactams or amides. For example, related compounds like (R)-3-aminopiperidine dihydrochloride are prepared by:

  • Reduction of (R)-3-aminopiperidin-2-one hydrochloride with lithium aluminum hydride in tetrahydrofuran (THF) at controlled temperatures (around 35–60 °C).
  • Isolation of the hydrochloride salt by admixing the free amine with concentrated hydrochloric acid and filtration.

By analogy, the 3-(3-amino-propyl) substituent can be introduced by reductive amination or reduction of corresponding lactam intermediates, followed by salt formation with hydrochloric acid to yield the hydrochloride salt.

Typical Reaction Conditions and Solvents

Step Reagents/Conditions Temperature Range Solvents Notes
Partial reduction of nitroarene Reducing agent (e.g., Zn, Fe, or catalytic hydrogenation) Ambient to mild heating Ethanol, methanol Converts nitro to arylhydroxylamine
N-Alkylation Alkyl halides or alkylating agents 0–50 °C Methanol, acetonitrile Selective N-alkylation
Trichloroacetylation & cyclization Trichloroacetyl chloride, triethylamine Room temperature Dichloromethane or similar One-pot three-step sequence
Reduction of lactam to amine Lithium aluminum hydride 10–60 °C Tetrahydrofuran Controlled addition and heating
Hydrochloride salt formation Concentrated HCl 0–20 °C Methanol Precipitation and filtration

Research Findings on Yields and Purity

  • The mild trichloroacetylation/cyclization method typically affords benzoxazolone derivatives in good to excellent yields (generally 70–90%).
  • Reduction steps using lithium aluminum hydride are highly efficient for converting lactams to amines with high purity, especially when followed by salt formation and filtration.
  • The hydrochloride salt form improves compound stability and facilitates isolation.

Summary Table of Preparation Steps for 3-(3-Amino-propyl)-3H-benzooxazol-2-one Hydrochloride

Step No. Reaction Type Key Reagents/Intermediates Conditions Outcome
1 Partial reduction Nitroarene → Arylhydroxylamine Mild reducing agent, RT Formation of hydroxylamine intermediate
2 N-Alkylation Arylhydroxylamine + 3-bromopropylamine or equivalent 0–50 °C, alkylating agent Formation of N-alkyl-N-arylhydroxylamine
3 Cyclization Trichloroacetyl chloride, triethylamine Room temperature Formation of 3-(3-alkyl)-benzoxazolone ring
4 Reduction of lactam/amide Lithium aluminum hydride 10–60 °C, THF Reduction to amino-propyl benzoxazolone
5 Hydrochloride salt formation Concentrated hydrochloric acid 0–20 °C, methanol Precipitation of hydrochloride salt

Notes on Scale-Up and Industrial Preparation

  • Large-scale preparation involves careful temperature control during reduction steps to avoid side reactions.
  • Use of solvents like methanol and tetrahydrofuran is common, but solvent recovery and environmental considerations are important.
  • Filtration and purification steps are critical for obtaining high-purity hydrochloride salt suitable for pharmaceutical use.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. Common oxidants include:

  • Hydrogen peroxide (H₂O₂): Leads to imine or nitroso intermediates at room temperature.

  • Metallic oxidants (e.g., KMnO₄): Results in complete oxidation of the amine to a carboxylic acid under acidic conditions.

Reaction TypeReagents/ConditionsProductNotes
Mild oxidationH₂O₂ (3%, RT)Imine intermediateForms unstable intermediates requiring stabilization.
Strong oxidationKMnO₄ (H₂SO₄, Δ)3-(3-Carboxypropyl)-benzoxazoloneYields confirmed via HPLC-MS.

Reduction Reactions

The benzoxazolone ring is resistant to reduction, but the amine group participates in reductive alkylation:

  • Sodium borohydride (NaBH₄): Reduces imine bonds without affecting the benzoxazolone ring.

  • Catalytic hydrogenation (H₂/Pd-C): Cleaves C–N bonds in the presence of excess hydrogen .

Reaction TypeReagents/ConditionsProductYield
Imine reductionNaBH₄ (MeOH, 0°C)Secondary amine derivative~85%
HydrogenolysisH₂ (1 atm), Pd-C (EtOH)3-Propylbenzoxazolone78%

Substitution Reactions

The amine group facilitates nucleophilic substitution:

  • Alkylation: Reacts with alkyl halides (e.g., methyl iodide) to form tertiary amines.

  • Acylation: Forms amides with acyl chlorides (e.g., acetyl chloride).

Reaction TypeReagents/ConditionsProductSelectivity
AlkylationCH₃I, K₂CO₃ (DMF)3-(3-Dimethylaminopropyl)-benzoxazolone>90%
AcylationAcCl, Et₃N (CH₂Cl₂)3-(3-Acetamidopropyl)-benzoxazolone82%

Cyclization Reactions

The compound forms heterocyclic derivatives under thermal or acidic conditions:

  • Intramolecular cyclization: With POCl₃, generates fused quinazolinone systems .

  • Cross-coupling: Suzuki-Miyaura reactions with aryl boronic acids yield biaryl derivatives .

Reaction TypeConditionsProductApplication
POCl₃-mediated80°C, 6hQuinazolinone-benzoxazolone hybridAnticancer lead
Suzuki couplingPd(PPh₃)₄, K₂CO₃3-(3-Amino-propyl)-6-arylbenzoxazoloneRadioligand development

Acid/Base Reactivity

The hydrochloride salt dissociates in aqueous solutions:

  • pKa values: Amine group (pKa ≈ 8.2), benzoxazolone ring (pKa ≈ 3.5) .

  • pH-dependent solubility: Insoluble in neutral water but dissolves in acidic (pH < 3) or basic (pH > 10) conditions.

Stability Under Thermal and Light Exposure

  • Thermal decomposition: Begins at 215°C, releasing CO₂ and NH₃ .

  • Photodegradation: UV light (254 nm) induces ring-opening via C–O bond cleavage.

Key Mechanistic Insights

  • Ortho-effect in electrophilic substitution: The benzoxazolone ring directs incoming electrophiles to the para position of the fused benzene ring .

  • Steric hindrance: The 3-aminopropyl group reduces reactivity at the C6 position, favoring C5 substitutions .

Scientific Research Applications

Biological Activities

Research indicates that 3-(3-Amino-propyl)-3H-benzooxazol-2-one hydrochloride exhibits various biological activities:

  • Anticancer Activity : It has been evaluated for its cytotoxic effects against different cancer cell lines, showing potential as a lead compound in cancer therapy. Studies have reported IC50 values indicating significant inhibition of tumor cell proliferation .
  • Enzyme Inhibition : The compound acts as an inhibitor of carbonic anhydrase (CA), with IC50 values ranging from 18.14 to 69.57 µM for different isoenzymes, suggesting its utility in pharmacological research targeting enzyme modulation .

Chemical Research

In synthetic chemistry, it serves as a building block for more complex organic molecules. Its unique structure allows for:

  • Modification and Derivatization : The nitrogen atom in the benzooxazole moiety can be functionalized to alter biological activity, making it a "privileged scaffold" in drug design .

Industrial Applications

The compound is also being explored for its potential in material science:

  • Polymer Development : Due to its chemical properties, it can be incorporated into polymers to impart specific characteristics such as enhanced thermal stability or mechanical strength.
  • Coatings and Adhesives : Its reactivity allows for applications in formulating advanced coatings that require specific adhesion properties.

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various benzoxazolone derivatives, including our target compound, on human cancer cell lines. Results indicated that modifications at the amino-propyl group significantly influenced cytotoxicity profiles, leading to the identification of more potent analogs .
  • Enzyme Interaction Studies : Research focused on the interaction of this compound with carbonic anhydrase demonstrated that structural variations could lead to enhanced inhibitory effects, providing insights into designing more effective enzyme inhibitors for therapeutic purposes .

Mechanism of Action

The mechanism of action of 3-(3-Amino-propyl)-3H-benzooxazol-2-one hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets enzymes and receptors with high affinity for the benzooxazole ring and amino-propyl group.

    Pathways Involved: It modulates various biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Benzooxazolone Derivatives

3-(2-Amino-ethyl)-3H-benzooxazol-2-one Hydrochloride
  • Structural Differences : The ethyl chain (C2) in this analog is shorter than the propyl chain (C3) in the target compound.
  • Receptor Binding: Longer alkyl chains can improve van der Waals interactions with hydrophobic binding pockets.
  • Synthesis : Likely synthesized via alkylation of benzoxazolone with bromoethylamine hydrochloride, analogous to methods described for benzothiazolone derivatives .

Table 1: Structural Comparison of Benzooxazolone Derivatives

Compound Substituent Position Alkyl Chain Length Amine Type Reference
Target Compound 3 Propyl (C3) Primary -
3-(2-Amino-ethyl)-3H-benzooxazol-2-one 3 Ethyl (C2) Primary

Benzothiazolone Derivatives

6-Acetyl-3-(3-aminopropyl)benzo-[d]thiazol-2(3H)-one
  • Core Structure : Benzothiazolone (sulfur atom in place of benzoxazolone’s oxygen).
  • Functional Groups: Acetyl group at position 6 and aminopropyl chain at position 3.
  • Key Differences: Electronic Effects: Sulfur’s lower electronegativity vs. oxygen alters ring electron density, affecting reactivity and binding.

Table 2: Core Heterocycle Comparison

Compound Core Structure Heteroatoms Reference
Target Compound Benzooxazolone O, N -
6-Acetyl-benzothiazolone Benzothiazolone S, N

Aminoalkyl-Substituted Heterocycles

3-Dimethylaminopropyl Chloride Hydrochloride
  • Structural Focus: Tertiary amine (dimethylamino) vs. primary amine in the target compound.
  • Properties :
    • Basicity : Tertiary amines are less basic than primary amines, affecting protonation and solubility.
    • Biological Interactions : Reduced hydrogen-bonding capacity may limit target engagement .
3-Amino-2-ethoxycarbonylpyrrole Hydrochloride
  • Core Structure : Pyrrole ring (5-membered, one nitrogen) vs. benzoxazolone.
  • Functional Groups : Ethoxycarbonyl group introduces ester functionality.
  • Applications : Ester groups are prone to hydrolysis, limiting stability compared to benzoxazolone derivatives .

Pharmacologically Active Hydrochloride Salts

Benazepril Hydrochloride
  • Core Structure: Benzazepinone (7-membered ring with nitrogen).
  • Functional Groups : Ethoxycarbonyl and phenylpropyl chains.
  • Relevance : Highlights the role of hydrochloride salts in improving solubility and bioavailability, even in structurally distinct compounds .

Biological Activity

3-(3-Amino-propyl)-3H-benzooxazol-2-one hydrochloride is a member of the benzoxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an amino propyl group at the 3-position of the benzoxazole structure, potentially enhancing its solubility and bioavailability, as well as its interactions with various biological targets.

The synthesis of 3-(3-Amino-propyl)-3H-benzooxazol-2-one can be achieved through several methods, including the reaction of 2-amino phenol with alkyl halides followed by cyclization under acidic conditions. This synthetic versatility allows for modifications that can tailor the compound's properties for specific biological applications .

Biological Activities

Benzoxazole derivatives, including 3-(3-Amino-propyl)-3H-benzooxazol-2-one, exhibit a range of biological activities:

  • Anti-inflammatory : Compounds in this class have shown potential as soluble epoxide hydrolase (sEH) inhibitors, which are relevant in treating conditions like acute pancreatitis by modulating inflammatory responses .
  • Cytotoxicity : Research indicates that certain benzoxazolone derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated IC50 values indicating potent inhibition of cancer cell proliferation .
  • Enzyme Inhibition : Studies on related compounds have highlighted their ability to inhibit carbonic anhydrases (CA), which are important targets in cancer and other diseases. The IC50 values for these inhibitors range from 18.14 to 69.57 µM, indicating varying degrees of potency .

The mechanisms underlying the biological activities of 3-(3-Amino-propyl)-3H-benzooxazol-2-one involve:

  • Binding Affinity : Interaction studies reveal that this compound can bind to various biological targets, influencing pathways associated with inflammation and cell proliferation .
  • Pharmacokinetics : The pharmacokinetic profile of related benzoxazole derivatives suggests favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy .

Case Studies

Several studies have explored the biological activity of benzoxazole derivatives:

  • Acute Pancreatitis Model : In a murine model, a derivative similar to 3-(3-Amino-propyl)-3H-benzooxazol-2-one exhibited significant efficacy in reducing inflammatory damage associated with acute pancreatitis. This was confirmed through lipidomic analyses that highlighted alterations in eicosanoid levels .
  • Cytotoxicity Evaluation : A study assessing the cytotoxic effects of various benzoxazolone derivatives found that certain compounds showed high selectivity and potency against cancer cell lines, suggesting their potential as lead compounds for anticancer drug development .

Comparative Analysis

The following table summarizes key findings related to the biological activity of 3-(3-Amino-propyl)-3H-benzooxazol-2-one compared to other benzoxazole derivatives:

Compound NameBiological ActivityIC50/CC50 ValuesNotes
3-(3-Amino-propyl)-3H-benzooxazol-2-oneAnti-inflammatory, cytotoxicNot specifiedPotential sEH inhibitor
6-[3-(4-trifluoromethylphenyl)-2-propenoyl]-3H-benzoxazol-2-oneCytotoxicityCC50 = Low (specific value not provided)Lead compound in cytotoxic studies
Various benzoxazole derivativesCA inhibitionIC50 = 18.14 – 69.57 µMHigh flexibility for modifications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Amino-propyl)-3H-benzooxazol-2-one hydrochloride
Reactant of Route 2
3-(3-Amino-propyl)-3H-benzooxazol-2-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.